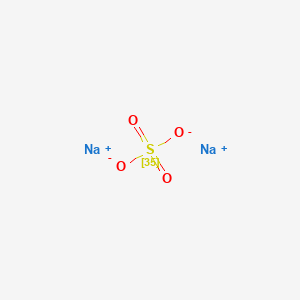
铜-膦(1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper–phosphane (1/1) is a coordination compound consisting of copper and phosphane in a 1:1 ratio. This compound is notable for its applications in various fields, including catalysis, materials science, and medicinal chemistry. The molecular formula for Copper–phosphane (1/1) is CuH₃P, and it has a molecular weight of 97.54 g/mol.
科学研究应用
Copper–phosphane (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions and hydrogenation processes.
Biology: Investigated for its role in biological systems, including its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, where it facilitates the accumulation of copper in cancer cells, leading to cytotoxic effects.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
准备方法
Synthetic Routes and Reaction Conditions: Copper–phosphane (1/1) can be synthesized through several methods, including:
Direct Combination: Copper metal reacts with phosphane gas under controlled conditions to form the compound.
Solution-Based Synthesis: Copper salts (such as copper(II) sulfate) react with phosphane in a solvent like ethanol or acetonitrile, often in the presence of a reducing agent to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Copper–phosphane (1/1) typically involves:
Bulk Reaction: Large-scale reactors where copper and phosphane are combined under high pressure and temperature to ensure complete reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity Copper–phosphane (1/1).
Types of Reactions:
Oxidation: Copper–phosphane (1/1) can undergo oxidation reactions, where the copper center is oxidized, often leading to the formation of copper(II) complexes.
Reduction: The compound can be reduced back to its elemental forms under specific conditions.
Substitution: Ligand substitution reactions are common, where the phosphane ligand can be replaced by other ligands such as amines or phosphites.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, or other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetonitrile, and other polar solvents.
Major Products:
Oxidation Products: Copper(II) phosphane complexes.
Reduction Products: Elemental copper and free phosphane.
Substitution Products: Copper complexes with different ligands.
作用机制
The mechanism by which Copper–phosphane (1/1) exerts its effects involves:
Molecular Targets: The copper center interacts with various biological molecules, including proteins and nucleic acids.
Pathways Involved: Copper–phosphane (1/1) can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death in cancer cells. It also participates in electron transfer reactions, which are crucial in catalytic processes.
相似化合物的比较
Copper(I) chloride (CuCl): Similar in terms of copper oxidation state but lacks the phosphane ligand.
Copper(II) sulfate (CuSO₄): A common copper compound with different chemical properties and applications.
Triphenylphosphine (PPh₃): A phosphane compound without copper, used widely in organic synthesis.
Uniqueness: Copper–phosphane (1/1) is unique due to its specific coordination chemistry, which allows it to participate in a variety of chemical reactions and applications that are not possible with other copper or phosphane compounds. Its ability to act as a catalyst and its potential biological activity make it a compound of significant interest in both research and industrial applications.
属性
IUPAC Name |
copper;phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H3P/h;1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMIKQFUEXQAQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P.[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648730 |
Source


|
| Record name | Copper--phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12517-41-8 |
Source


|
| Record name | Copper--phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is unique about the copper complexes described in this research and how does their structure relate to their water solubility?
A1: The research describes the synthesis and characterization of two novel copper(I) complexes: 5 (1) and (2), where PTAH is the N-protonated form of 1,3,5-triaza-7-phosphaadamantane (PTA). [] These compounds represent the first examples of copper complexes containing the PTA ligand, which possesses a cage-like structure. [] Both complexes exhibit a tetrahedral coordination geometry around the copper center, with four PTAH/PTA ligands bound through their phosphorus atoms. [] The presence of multiple PTA ligands, coupled with the ionic nature of the complexes due to the nitrate counterions, contributes significantly to their remarkable water solubility, a feature not commonly observed in copper phosphane complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)






